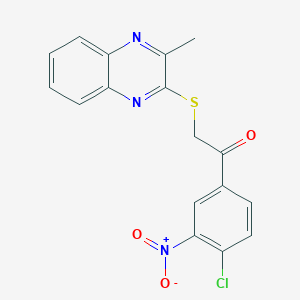
1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone is a chemical compound that has been gaining interest in scientific research due to its potential applications in various fields.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3-methylquinoxaline-2-thiol in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a Michael addition reaction with ethyl acetoacetate in the presence of a base to form the final product.
Starting Materials
4-chloro-3-nitrobenzaldehyde, 3-methylquinoxaline-2-thiol, base, ethyl acetoacetate
Reaction
Step 1: 4-chloro-3-nitrobenzaldehyde and 3-methylquinoxaline-2-thiol are mixed in the presence of a base, such as sodium hydroxide, and heated to form the corresponding chalcone intermediate., Step 2: The chalcone intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as potassium carbonate, to form the final product, 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone., Step 3: The product is then purified using standard techniques, such as column chromatography, to obtain the final pure compound.
作用機序
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound may inhibit bacterial and fungal growth by disrupting cell membrane integrity.
生化学的および生理学的効果
Studies have shown that 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone has a low toxicity profile and does not cause significant biochemical or physiological effects in vitro. However, further studies are needed to determine its safety and efficacy in vivo.
実験室実験の利点と制限
One advantage of using 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone in lab experiments is its fluorescent properties, which make it a useful tool for detecting thiols in biological samples. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone. One area of interest is its potential as an anti-tumor agent, and further studies are needed to determine its efficacy in vivo. Additionally, its antibacterial and antifungal properties warrant further investigation for potential therapeutic applications. Finally, the development of more soluble derivatives of the compound may expand its use in various experiments.
科学的研究の応用
The scientific research application of 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone is diverse. It has been used as a fluorescent probe for the detection of thiols in biological samples. Additionally, it has been studied for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells. It has also been investigated for its antibacterial and antifungal properties.
特性
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c1-10-17(20-14-5-3-2-4-13(14)19-10)25-9-16(22)11-6-7-12(18)15(8-11)21(23)24/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANLSQHFRNODOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

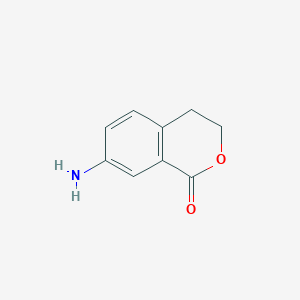
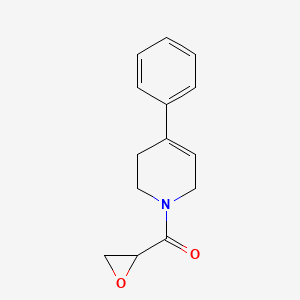
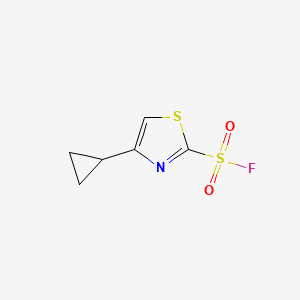
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2513690.png)
![(E)-(1-{4-[(4Z)-2-(4-tert-butylphenyl)-4-(methoxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl]phenyl}ethylidene)(methoxy)amine](/img/structure/B2513693.png)
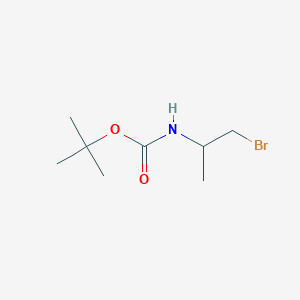
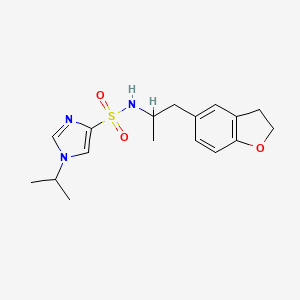
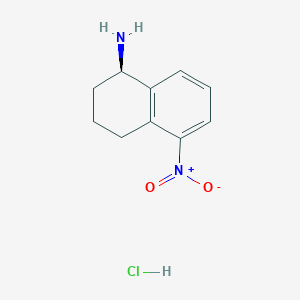
![Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2513699.png)
![2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2513700.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2513701.png)
![4-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2513703.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2513704.png)
![5-oxo-N-(2-(trifluoromethyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2513705.png)